1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group and a fluorine atom, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles under mild conditions . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to pyrazoles .
Industrial Production Methods: Industrial production of pyrazole derivatives often involves scalable and efficient synthetic routes. For example, the use of low loadings of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze dehydrogenative coupling reactions to produce pyrazoles with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: N-arylation reactions can be performed using aryl halides in the presence of copper powder.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, oxygen.
Reduction: Hydrazine derivatives.
Substitution: Aryl halides, copper powder.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Uniqueness: 1-Benzyl-4-fluoro-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a benzyl group and a fluorine atom. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9FN2O2 |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
1-benzyl-4-fluoropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c12-9-7-14(13-10(9)11(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) |
InChI Key |
AKFBSWIMCBIFQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)F |
Origin of Product |
United States |
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